molecular formula C6H12O6 B12397227 D-Galactose-2-13C

D-Galactose-2-13C

Cat. No.: B12397227
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-YIJMDVFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Galactose-2-13C: is a stable isotope-labeled compound of D-galactose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as to investigate the biochemical and physiological roles of galactose in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-2-13C typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of galactose. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic or chemical conversion of labeled glucose to galactose, followed by purification and isolation of the labeled compound. The production process is designed to achieve high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Galactose-2-13C involves its incorporation into metabolic pathways where it is metabolized similarly to natural D-galactose. The labeled carbon-13 allows for tracking and analysis of its metabolic fate. In drug delivery, this compound functions as a ligand that binds to galactose receptors on target cells, facilitating the uptake of attached therapeutic agents . The primary pathway for galactose metabolism is the Leloir pathway, which involves the conversion of beta-D-galactose to alpha-D-galactose by the enzyme galactose mutarotase .

Comparison with Similar Compounds

  • D-Galactose-1-13C
  • D-Galactose-13C6
  • D-Mannitol-1-13C
  • D-Mannitol-2-13C
  • Thiourea-13C

Comparison: D-Galactose-2-13C is unique due to the specific incorporation of carbon-13 at the second carbon position, which allows for targeted studies of metabolic pathways involving this position. Other similar compounds, such as D-Galactose-1-13C and D-Galactose-13C6, have carbon-13 incorporated at different positions, providing different insights into metabolic processes .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1

InChI Key

GZCGUPFRVQAUEE-YIJMDVFUSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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